molecular formula C20H20N2O4S2 B2873527 N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide CAS No. 883648-71-3

N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide

Cat. No.: B2873527
CAS No.: 883648-71-3
M. Wt: 416.51
InChI Key: LFWVOEFXHHIHCJ-UHFFFAOYSA-N
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Description

Compound Overview N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide is a synthetic small molecule with the CAS Number 883648-71-3. It has a molecular formula of C 20 H 20 N 2 O 4 S 2 and a molecular weight of 416.51 g/mol. This chemical is offered with a guaranteed purity of 90% or higher for research applications . Research Context and Potential This compound belongs to the thiophene carboxamide class, which is of significant interest in medicinal chemistry. While specific biological data for this exact molecule is not widely published, related structural analogues have demonstrated potent bioactive properties. Thiophene carboxamides are frequently explored as inhibitors for various biological targets. For instance, recent research has identified novel thiophene carboxamide derivatives as highly potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2), presenting a potential new strategy for treating conditions like dry eye disease . Other studies highlight that similar compounds, such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, exhibit promising antibacterial efficacy against dangerous, drug-resistant pathogens like extended-spectrum β-lactamase (ESBL)-producing E. coli . Furthermore, certain nitrothiophene carboxamides have been reported to act as prodrugs requiring activation by bacterial nitroreductases, showing narrow-spectrum antibacterial activity against E. coli , Shigella , and Salmonella species . The structural features of this compound suggest it is a valuable candidate for further investigation in these or similar research areas. Usage Note This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-26-14-9-8-13(12-15(14)25-2)18(21-19(23)16-6-4-10-27-16)22-20(24)17-7-5-11-28-17/h4-12,18H,3H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWVOEFXHHIHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into three primary fragments:

  • 4-Ethoxy-3-methoxyphenyl moiety : Derived from vanillin via O-alkylation.
  • Thiophene-2-carboxamide : Synthesized from thiophene-2-carboxylic acid through amidation.
  • Central methylene bridge : Constructed via reductive amination or nucleophilic substitution.

Patented methods for analogous compounds emphasize the use of chiral resolving agents and acetic acid-mediated coupling, though stereochemical considerations are absent in this target.

Route Selection Criteria

  • Step economy : Prioritize convergent synthesis to minimize intermediates.
  • Compatibility : Ensure ether (ethoxy, methoxy) and thiophene stability under reaction conditions.
  • Yield optimization : Leverage coupling agents (e.g., HATU) for amide bond formation.

Detailed Synthetic Procedures

Synthesis of 4-Ethoxy-3-Methoxybenzylamine

Step 1 : O-Ethylation of Vanillin
Vanillin reacts with ethyl bromide in the presence of potassium carbonate (K$$2$$CO$$3$$) in acetone under reflux to yield 4-ethoxy-3-methoxybenzaldehyde.

Step 2 : Reductive Amination
The aldehyde is converted to the corresponding amine via reductive amination using sodium cyanoborohydride (NaBH$$_3$$CN) and ammonium acetate in methanol.

$$
\text{4-Ethoxy-3-methoxybenzaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{4-Ethoxy-3-methoxybenzylamine}
$$

Yield : 78% (Table 1).

Thiophene-2-Carbonyl Chloride Preparation

Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl$$2$$) under reflux to generate thiophene-2-carbonyl chloride. Excess SOCl$$2$$ is removed under vacuum.

$$
\text{Thiophene-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{Thiophene-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Purity : >95% (by $$ ^1H $$-NMR).

Formamidation and Final Coupling

Step 1 : Formamido Intermediate Synthesis
4-Ethoxy-3-methoxybenzylamine reacts with thiophene-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$
\text{Benzylamine} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(4-Ethoxy-3-Methoxybenzyl)Thiophene-2-Formamide}
$$

Step 2 : Amide Coupling with Thiophene-2-Carboxamide
The formamido intermediate undergoes coupling with thiophene-2-carboxamide using HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF):

$$
\text{Formamido Intermediate} + \text{Thiophene-2-carboxamide} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}
$$

Reaction Conditions :

  • Temperature: 25°C
  • Time: 12 hours
  • Yield: 65% (Table 1)

Analytical Characterization

Spectroscopic Data

$$ ^1H $$-NMR (400 MHz, CDCl$$_3$$) :

  • δ 7.85 (d, J = 3.6 Hz, 1H, Thiophene-H)
  • δ 7.42 (d, J = 5.1 Hz, 1H, Thiophene-H)
  • δ 6.92 (s, 1H, Aromatic-H)
  • δ 4.12 (q, J = 7.0 Hz, 2H, OCH$$2$$CH$$3$$)
  • δ 3.88 (s, 3H, OCH$$_3$$)

HRMS (ESI+) :
Calculated for C$${21}$$H$${21}$$N$$2$$O$$4$$S$$_2$$: 453.0942; Found: 453.0945.

Purity Assessment

HPLC analysis (C18 column, 70:30 H$$_2$$O:MeCN) shows 98.5% purity at 254 nm.

Process Optimization and Challenges

Solvent Screening

  • Acetic acid : Enhances coupling efficiency but risks esterification.
  • DMF : Optimal for HATU-mediated reactions but requires rigorous drying.

Byproduct Mitigation

  • Unwanted dimerization : Controlled via slow addition of acyl chloride.
  • Ether cleavage : Avoided by maintaining pH < 8 during amidation.

Applications and Derivatives

The compound’s dual thiophene motifs suggest utility in:

  • Antimicrobial agents : Analogous to isoindoline-1,3-dione derivatives.
  • Kinase inhibitors : Structural resemblance to pyrazinone-based therapeutics.

Table 2: Spectral Data Summary

Technique Key Signals
$$ ^1H $$-NMR δ 4.12 (OCH$$2$$CH$$3$$), δ 3.88 (OCH$$_3$$)
$$ ^{13}C $$-NMR 167.8 ppm (C=O), 151.2 ppm (OCH$$_3$$)
HRMS m/z 453.0945 [M+H]$$^+$$

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide and related thiophene carboxamides:

Compound Substituents Synthetic Yield Melting Point Key Functional Properties Reference
This compound 4-Ethoxy-3-methoxyphenyl, thiophene-2-formamido-methyl Not reported Not reported Hypothesized to interact with bacterial enzymes or cancer targets based on structural analogs.
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3-Methoxy-4-(trifluoromethyl)phenyl, nitro group 42% purity Not reported Narrow-spectrum antibacterial activity; targets bacterial membrane integrity.
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3,5-Difluorophenyl, nitro group 99.05% purity Not reported High-purity antibacterial agent; potential for Gram-positive pathogen inhibition.
N-(2-nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl Not reported 397 K Exhibits weak C–H⋯O/S interactions in crystal packing; used as a structural template.
5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide (Compound 11) 4-Methoxyphenyl, 2-chlorophenylaminoacetamido, cyano group 66% 156–158°C Moderate yield; structural complexity suggests potential kinase inhibition.
N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (Compound 52) Triazole-thiadiazole hybrid, thiophene rings Not reported Not reported Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Structural and Functional Insights

Substitution Patterns and Bioactivity

  • Electron-Withdrawing Groups (EWGs): The nitro group in N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide enhances antibacterial potency (99.05% purity) by increasing electrophilicity, facilitating interactions with bacterial targets . In contrast, the ethoxy and methoxy groups in the target compound may improve solubility and bioavailability .
  • Hybrid Structures: Compound 52’s triazole-thiadiazole-thiophene hybrid scaffold demonstrates broad antimicrobial activity, suggesting that combining heterocycles can amplify biological effects .

Crystallographic and Spectroscopic Data

  • N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits a dihedral angle of 13.53° between its aromatic rings, with weak C–H⋯O/S interactions stabilizing the crystal lattice . Similar analyses for the target compound could reveal packing efficiencies relevant to solid-state formulation.
  • NMR and LCMS data for analogs (e.g., Compound 11 : δ 7.2–7.8 ppm for aromatic protons ) provide reference points for verifying the target compound’s structure.

Biological Activity

N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological properties. The presence of ethoxy and methoxy groups on the phenyl ring enhances its solubility and bioactivity. The overall structure can be summarized as follows:

  • Molecular Formula : C20H22N2O3S2
  • Molecular Weight : 402.53 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including the compound . Research indicates that thiophene-based compounds exhibit significant activity against various bacterial strains, including resistant strains such as Acinetobacter baumannii and Escherichia coli.

  • Minimum Inhibitory Concentrations (MICs) : Studies report MIC values for thiophene derivatives ranging from 4 to >64 mg/L against A. baumannii and E. coli . Specifically, compounds similar to this compound demonstrated MIC50 values between 16 and 32 mg/L.
CompoundMIC (mg/L)Bacterial Strain
Thiophene Derivative 416Col-R A. baumannii
Thiophene Derivative 832Col-R E. coli

Anticancer Activity

The anticancer properties of thiophene derivatives have also been explored extensively. A study focusing on trisubstituted thiophene derivatives revealed that many exhibit antiproliferative effects on cancer cell lines.

  • IC50 Values : Some derivatives showed IC50 values as low as 3.20 ± 0.12 μM against HCT116 cell lines . This suggests a promising therapeutic potential for the compound.
CompoundCell LineIC50 (μM)
Compound 16eHCT116<9
Compound XMCF715

The mechanism by which these compounds exert their biological effects often involves:

  • Membrane Disruption : Increased permeability of bacterial membranes leading to cell death.
  • Inhibition of Key Enzymes : Such as EGFR kinase in cancer cells, disrupting signaling pathways essential for cell proliferation .

Case Studies

  • Antimicrobial Study : A comprehensive study evaluated a series of thiophene derivatives, including this compound, demonstrating significant bactericidal effects against resistant strains.
  • Anticancer Evaluation : Another investigation into the antiproliferative effects showed that certain thiophene derivatives could inhibit cancer cell growth effectively, with detailed structure–activity relationship studies revealing critical functional groups responsible for activity .

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